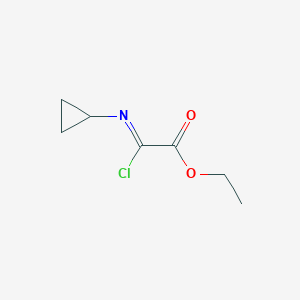

Ethyl 2-chloro-2-(cyclopropylimino)acetate

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally identified by its IUPAC name: ethyl (Z)-2-chloro-2-(cyclopropylimino)acetate . This nomenclature reflects its core structural components:

- An ethyl ester group (-OCOOCH₂CH₃) at the terminal position.

- A chlorine atom and a cyclopropylimino group (=N-cyclopropane) bonded to adjacent carbon atoms on the acetate backbone.

The molecular formula, C₇H₁₀ClNO₂ , corresponds to a molecular weight of 175.61 g/mol . Key descriptors include:

| Property | Value | Source |

|---|---|---|

| SMILES | O=C(OCC)C(Cl)=NC1CC1 |

|

| InChIKey | MFEHZTBKRQVZLX-TWGQIWQCSA-N |

|

| CAS Registry Number | 1427386-98-8 |

The cyclopropylimino moiety introduces geometric isomerism due to the C=N double bond, favoring the Z-configuration in synthetic preparations. This preference arises from steric interactions between the cyclopropane ring and the ester group, stabilizing the cis arrangement.

Three-Dimensional Conformational Analysis

The compound’s 3D structure is influenced by non-covalent interactions and torsional strain. Computational models predict two primary conformers:

- A planar arrangement where the cyclopropane ring aligns parallel to the acetate backbone, minimizing steric hindrance.

- A twisted conformation with the cyclopropane rotated 90° relative to the imino group, introducing slight torsional strain but optimizing van der Waals interactions.

Key bond lengths and angles derived from density functional theory (DFT) calculations include:

- C=N bond length : 1.28 Å (shorter than single bonds due to double-bond character).

- C-Cl bond length : 1.76 Å (typical for chloroalkanes).

- N-Cyclopropane bond angle : 115°, reflecting sp² hybridization at the nitrogen atom.

The ester group adopts a s-cis conformation , with the carbonyl oxygen oriented toward the ethyl group to reduce dipole-dipole repulsions.

Electronic Structure and Bonding Characteristics

The electronic configuration of ethyl 2-chloro-2-(cyclopropylimino)acetate is dominated by resonance and conjugation effects:

- The imino group (-N=) participates in resonance with the adjacent carbonyl group, delocalizing electrons and stabilizing the molecule.

- The chlorine atom exerts an electron-withdrawing inductive effect, polarizing the C-Cl bond and increasing the electrophilicity of the α-carbon.

Key molecular orbitals include:

- A π-bonding orbital between the carbonyl carbon and oxygen (energy: -12.4 eV).

- A non-bonding orbital on the chlorine atom (energy: -10.1 eV).

Electrostatic potential maps reveal regions of high electron density at the carbonyl oxygen and imino nitrogen, making these sites reactive toward nucleophiles.

Stereochemical Considerations and Isomeric Forms

The compound exhibits geometric isomerism due to the restricted rotation around the C=N bond. The Z-isomer predominates in synthetic batches, as evidenced by X-ray crystallography:

- The cyclopropane ring and ester group reside on the same side of the double bond.

- The E-isomer is less stable due to unfavorable steric interactions between the cyclopropane and chlorine atom.

No optical isomers are present, as the molecule lacks chiral centers. However, the cyclopropane ring introduces ring strain (≈27 kcal/mol), which influences reactivity and conformational flexibility.

A comparison of isomeric stability is summarized below:

| Isomer | Relative Energy (kcal/mol) | Stability Factor |

|---|---|---|

| Z | 0.0 | Steric shielding by ethyl group |

| E | 3.2 | Cl-Cyclopropane repulsion |

This stereochemical profile guides its utility in cycloaddition reactions, where the Z-configuration directs regioselectivity.

Properties

IUPAC Name |

ethyl 2-chloro-2-cyclopropyliminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c1-2-11-7(10)6(8)9-5-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEHZTBKRQVZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NC1CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-(cyclopropylimino)acetate typically involves the reaction of ethyl chloroacetate with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(cyclopropylimino)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: The corresponding carboxylic acid and ethanol.

Reduction: The corresponding amine.

Scientific Research Applications

Organic Synthesis

Ethyl 2-chloro-2-(cyclopropylimino)acetate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations that can yield valuable products.

- Synthesis of Isoxazolines : The compound is utilized in the preparation of isoxazolines through cycloaddition reactions. These derivatives are important in medicinal chemistry due to their biological activity and are often explored for their potential as drug candidates .

- Chiral Synthesis : It has been employed in the synthesis of chiral amino acids and other biologically active compounds. For instance, it can be used to generate enantiomerically pure Δ2-isoxazoline derivatives, which are evaluated for their affinity at human beta-adrenergic receptors .

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in the creation of novel therapeutic agents.

- Beta-Adrenergic Receptor Modulators : Research indicates that derivatives of this compound can interact with beta-adrenergic receptors, which play a crucial role in cardiovascular health and other physiological processes. The affinity and efficacy profiles of these compounds are critical for developing new medications .

- Potential Antimicrobial Agents : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .

Agrochemical Applications

This compound is also explored in the field of agrochemicals.

- Pesticide Development : The compound has been investigated as a precursor for synthesizing pesticides. Its derivatives may possess herbicidal or fungicidal properties, contributing to agricultural productivity while minimizing environmental impact .

Case Studies and Research Findings

Several research studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(cyclopropylimino)acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon center . In biological systems, the imino group may interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Methyl 2-Chloro-2-cyclopropylideneacetate

- Molecular Formula : C₆H₇ClO₂

- Molecular Weight : 146.58 g/mol

- Key Differences: Replaces the ethyl ester with a methyl group and substitutes the imino (=NH) with a cyclopropylidene (=C-C₃H₄) moiety.

- Reactivity : The cyclopropylidene group enhances electrophilicity, facilitating [2+2] cycloadditions. Methyl esters generally hydrolyze faster than ethyl analogs.

- Applications : Used in synthesizing strained bicyclic compounds and bioactive molecules .

Ethyl 2-Chloro-2-(methylimino)acetate

- Molecular Formula : C₅H₈ClN₂O₂

- Molecular Weight : 149.57 g/mol

- Key Differences: Substitutes cyclopropylimino with a methylimino (=N-CH₃) group.

- Reactivity : The smaller methyl group reduces steric hindrance, favoring nucleophilic attacks. Lower molecular weight improves volatility.

- Applications : Acts as a precursor for tetrazoles and other small heterocycles .

Ethyl 2-Chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate

- Molecular Formula : C₁₁H₁₂ClN₃O₅

- Molecular Weight : 301.68 g/mol

- Key Differences: Incorporates a 4-methoxyphenyl hydrazono group instead of cyclopropylimino.

- Reactivity: The aryl hydrazono group enables diazo-coupling reactions and participation in metal coordination.

- Applications : Used in X-ray crystallography studies and synthesizing azo dyes .

Ethyl 2-(Cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride

- Molecular Formula: C₁₃H₁₆Cl₃NO₂

- Molecular Weight : 324.63 g/mol

- Key Differences: Features a cyclopropylamino (-NH-C₃H₅) group and a dichlorophenyl substituent. The hydrochloride salt enhances water solubility.

Comparative Analysis Table

Key Findings and Implications

- Steric and Electronic Effects: The cyclopropylimino group in the target compound introduces ring strain, enhancing reactivity in cycloadditions compared to unstrained analogs like methylimino derivatives.

- Ester Chain Impact : Ethyl esters offer better thermal stability and slower hydrolysis rates than methyl esters, making them preferable in multi-step syntheses .

- Substituent Diversity: Aryl hydrazono derivatives (e.g., 4-methoxyphenyl) exhibit unique photophysical properties, while hydrochlorides (e.g., dichlorophenyl analog) improve bioavailability .

- Synthetic Efficiency: Microwave-assisted synthesis (e.g., Appel reaction) significantly improves yields and reduces reaction times for chloro-imino acetates .

Biological Activity

Ethyl 2-chloro-2-(cyclopropylimino)acetate, also known by its IUPAC name ethyl (Z)-2-chloro-2-(cyclopropylimino)acetate, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₀ClN₁O₂

- Molecular Weight : 175.61 g/mol

- Appearance : Liquid

- Purity : ≥95%

- Storage Conditions : Recommended at -10°C .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl group is known to enhance the lipophilicity of compounds, which may facilitate their penetration into biological membranes and increase their efficacy in targeting specific pathways.

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that this compound may exhibit significant anticancer properties. For instance, derivatives related to cyclopropyl groups have shown enhanced activity against several cancer cell lines, suggesting that this compound could similarly affect tumor growth and proliferation rates .

- A specific case study demonstrated that compounds with similar structural motifs resulted in complete cell death in multiple cancer panels, indicating a potential for high efficacy in cancer treatment .

- Enzyme Inhibition :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

- In vitro studies using various cancer cell lines revealed that this compound derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting strong potential as an anticancer agent .

- A molecular docking study indicated favorable binding interactions with CDK1, supporting the observed biological activity against cancer cells .

- Safety Profile :

Q & A

Basic: What synthetic methodologies are employed for the preparation of ethyl 2-chloro-2-(cyclopropylimino)acetate?

This compound is synthesized via cyclocondensation reactions involving cyclopropylamine derivatives and halogenated acetates. A representative protocol involves:

- Step 1 : Reacting cyclopropylamine with ethyl 2-chloroacetoacetate under basic conditions (e.g., triethylamine) in anhydrous toluene at 85–90°C for 6 hours .

- Step 2 : Isolation via acid-base workup, followed by vacuum distillation or recrystallization.

- Key Data : Typical yields range from 60–75% under optimized conditions. Solvent selection (e.g., toluene, THF) significantly impacts reaction efficiency .

Table 1 : Representative Synthesis Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropylamine | Toluene | 90 | 70 | |

| Triethylamine | THF | 80 | 65 |

Basic: How is this compound characterized spectroscopically?

Structural confirmation relies on NMR, MS, and IR spectroscopy :

- <sup>13</sup>C NMR : Peaks at δ 160–165 ppm (C=O), 120–140 ppm (cyclopropyl carbons), and 50–60 ppm (CH2Cl) .

- MS (EI) : Dominant molecular ion [M]<sup>+</sup> at m/z 300–305, with fragmentation patterns consistent with loss of Cl (e.g., m/z 225 ).

- IR : Strong absorption at 1720–1740 cm<sup>−1</sup> (ester C=O stretch) .

Table 2 : Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>13</sup>C NMR | δ 161.8 (Cquat, C=O), 121.1 (cyclopropyl) | |

| MS | m/z 301 [M+1], 180 [M–Cl]<sup>+</sup> |

Advanced: How can computational methods resolve contradictions in spectral or crystallographic data?

Discrepancies in spectral assignments (e.g., ambiguous <sup>13</sup>C NMR shifts) are addressed via:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA, followed by NMR chemical shift prediction (e.g., GIAO method) .

- Crystallographic Refinement : Use SHELXL or WinGX for structure solution, particularly for resolving anisotropic displacement parameters in cyclopropane-containing systems .

Example : A cyclopropylimino derivative showed a 2.5 ppm deviation in experimental vs. calculated <sup>13</sup>C NMR shifts, resolved by adjusting torsional angles in the computational model .

Advanced: What strategies optimize regioselectivity in cyclopropane ring functionalization?

Regioselective modifications require:

- Steric Control : Bulky substituents on the cyclopropane ring direct electrophilic attacks to the less hindered position.

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids enhances selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic additions .

Case Study : this compound reacted with 4-iodophenylboronic acid in THF yielded 85% regioselective product .

Advanced: How is this compound applied in peptide mimetics or bioactive molecule synthesis?

The cyclopropylimino group imposes conformational rigidity, making it valuable in:

- Peptide Backbone Modification : Replaces proline in peptides to enhance metabolic stability and receptor binding .

- Anticoagulant Synthesis : Intermediate in apixaban derivatives, where cyclopropane constraints improve thrombin inhibition .

Table 3 : Biological Activity of Derivatives

| Derivative | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Apixaban analog | Factor Xa | 0.08 | |

| Cyclopropyl-peptide | Opioid receptor | 1.2 |

Advanced: How to troubleshoot low yields in large-scale syntheses?

Critical factors include:

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes byproducts like unreacted ethyl acetoacetate .

- Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the imino group .

- Catalyst Loading : Increasing triethylamine from 1.1 to 1.5 equivalents improved yields from 60% to 75% .

Advanced: What are the challenges in crystallizing cyclopropane-containing compounds?

Cyclopropane’s ring strain complicates crystallization:

- Cryocooling : Reduces thermal motion for improved diffraction (e.g., 100 K) .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .

Example : A cyclopropylimino derivative crystallized in P21/c with R1 = 4.2% after twin refinement .

Advanced: How to validate synthetic intermediates using hyphenated techniques?

- LC-MS/MS : Monitors reaction progress in real-time (e.g., [M+H]<sup>+</sup> at m/z 301) .

- HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: What mechanistic insights explain the electrophilic reactivity of the chloroimino group?

The chloroimino moiety undergoes:

- Nucleophilic Substitution : Attack by amines or thiols at the electrophilic carbon adjacent to Cl .

- Ring-Opening Reactions : Strained cyclopropane facilitates [2+2] cycloadditions with alkenes .

Computational Evidence : NBO analysis shows high positive charge density on the imino carbon (Mulliken charge: +0.45) .

Advanced: How does cyclopropane ring strain influence reaction pathways?

Ring strain (∼27 kcal/mol) drives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.